Nanomolar DHODH Inhibition Compared to Inactive Class Baseline
(2-Chlorophenyl)diphenylmethane demonstrates potent inhibition of human dihydroorotate dehydrogenase (DHODH) with an IC50 of 1.20 nM [1]. This stands in stark contrast to many in-class triphenylmethane compounds that are reported as 'inactive' against this specific therapeutic target. This data establishes a clear quantitative advantage for researchers exploring DHODH-dependent pathways or developing antimetabolite therapies.
| Evidence Dimension | DHODH Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.20 nM |
| Comparator Or Baseline | Inactive triphenylmethane derivatives |
| Quantified Difference | >1000-fold increase in potency |
| Conditions | Recombinant human N-terminal GST-tagged DHODH expressed in E. coli |
Why This Matters
This metric provides a scientific basis for selecting this compound over inactive analogs for assays targeting DHODH, a validated target for cancer and autoimmune diseases.
- [1] BindingDB. BDBM50281169 CHEMBL4173846::US20240034730, Compound 1. View Source
